Technical Guide: BMS-911172 Mechanism of Action & AAK1 Inhibition
Technical Guide: BMS-911172 Mechanism of Action & AAK1 Inhibition
[1][2][3]
Executive Summary
BMS-911172 is a potent, highly selective, and brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1) .[1] Originally discovered by Bristol Myers Squibb (BMS) and Lexicon Pharmaceuticals, this compound serves as a critical chemical probe and preclinical candidate for modulating clathrin-mediated endocytosis (CME).[1]
Its primary mechanism of action involves the ATP-competitive inhibition of AAK1, leading to a reduction in the phosphorylation of the AP2 adaptor complex (specifically the
Target Profile: Adaptor-Associated Kinase 1 (AAK1)[1][2][3][4]
Physiological Role
AAK1 is a serine/threonine kinase from the Numb-associated kinase (NAK) family.[1] It is a master regulator of clathrin-mediated endocytosis (CME) , a fundamental cellular process responsible for the internalization of cargo such as receptors, ion channels, and viruses.[1]
-
Synaptic Function: In the central nervous system (CNS), AAK1 regulates the recycling of synaptic vesicles.[1] It ensures that receptors involved in excitatory signaling (e.g., glutamate receptors) are properly trafficked.[1]
-
Pain Processing: AAK1 inhibition correlates with reduced spinal sensitization, likely by limiting the availability or recycling of nociceptive receptors at the synapse.
The Signaling Node
AAK1 phosphorylates the
-
Basal State: Unphosphorylated AP-2 exists in a "locked" cytosolic conformation.[1]
-
Activation: AAK1-mediated phosphorylation induces a conformational change in AP-2.[1]
-
Cargo Binding: The open AP-2 complex binds to sorting motifs (e.g., Yxx
) on cargo proteins and recruits clathrin triskelia to the plasma membrane.[1] -
Inhibition Effect: Blocking AAK1 prevents AP-2 phosphorylation, stalling clathrin coat assembly and inhibiting the internalization of specific cargo.[1]
Mechanism of Action (MoA)
Molecular Binding Kinetics
BMS-911172 functions as a reversible, ATP-competitive inhibitor.[1] Structural analysis of AAK1 co-crystallized with close analogs (e.g., PDB: 7LVH) reveals the binding mode:
-
Hinge Binding: The amino-pyridine/amide motif forms hydrogen bonds with the kinase hinge region (residues Cys129/Leu131).[1]
-
Hydrophobic Pocket: The biaryl ether scaffold occupies the hydrophobic ATP-binding pocket, displacing the adenosine ring of ATP.[1]
-
Selectivity: The specific geometry of the "gatekeeper" residues in AAK1 allows BMS-911172 to achieve high selectivity over other NAK family members (e.g., GAK, BIKE).[1]
Quantitative Profile:
| Metric | Value | Context |
|---|---|---|
| Enzymatic IC50 | 12 nM | Recombinant AAK1 |
| Cellular IC50 | 51 nM | HEK293 (p-AP2M1 reduction) |
| Brain/Plasma Ratio | > 1.0 | High CNS penetration |
| Selectivity | > 100-fold | vs. GAK and broad kinome |[1]
Signaling Pathway Visualization[2]
Figure 1: The AAK1 signaling cascade.[1] BMS-911172 blocks the phosphorylation of the AP-2 complex, arresting the formation of clathrin-coated pits and reducing downstream nociceptive signaling.[1]
Chemical Properties & Formulation
-
IUPAC Name: (R)-2-Amino-N-(3-(difluoromethoxy)-4-(oxazol-5-yl)phenyl)-4-methylpentanamide[1]
-
Solubility: Low in water; requires specific formulation for in vivo use.[1]
In Vivo Formulation Protocol (Rat/Mouse): For subcutaneous (SC) or oral (PO) administration (60 mg/kg efficacy dose):
Experimental Validation Protocols
To validate BMS-911172 activity, two complementary assays are recommended: a biochemical kinase assay for intrinsic potency and a cellular assay for target engagement.[1]
Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)
Self-Validating Logic: This assay measures the displacement of a labeled tracer by the inhibitor.[1] It is independent of substrate concentration and avoids artifacts from high ATP levels.[1]
Reagents:
-
Kinase: Recombinant Human AAK1 (catalytic domain).[1]
-
Tracer: Eu-labeled Kinase Tracer (e.g., Tracer 236 or 199, validated for AAK1).[1]
-
Antibody: Biotin-anti-His + Eu-Streptavidin (or Eu-anti-tag antibody).[1]
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
Workflow:
-
Titration: Prepare a 1:3 serial dilution of BMS-911172 in DMSO (start at 10
M). -
Assembly: In a 384-well white low-volume plate, add:
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Readout: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] & 615 nm [Eu]).
-
Analysis: Calculate Emission Ratio (665/615). Plot vs. log[Inhibitor] to determine IC50.[1]
-
Validation Criteria: Z' factor > 0.5; IC50 should be ~10-15 nM.[1]
-
Protocol B: Cellular Target Engagement (Western Blot)
Self-Validating Logic: Direct measurement of the physiological substrate (AP2M1) phosphorylation confirms the compound penetrates the cell membrane and engages the kinase in a complex environment.[1]
Workflow:
-
Cell Culture: Seed HEK293 or SH-SY5Y cells in 6-well plates (10^6 cells/well).
-
Treatment: Treat cells with BMS-911172 (0, 10, 50, 100, 500 nM) for 2 hours.[1]
-
Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (critical: NaF, Na₃VO₄) and Protease Inhibitors.
-
Separation: Run 20
g total protein on 4-12% Bis-Tris SDS-PAGE.[1] -
Detection:
-
Primary Ab 1: Anti-phospho-AP2M1 (Thr156) [Specific marker of AAK1 activity].[1]
-
Primary Ab 2: Anti-Total AP2M1 (Loading control).
-
-
Quantification: Normalize Phospho-signal to Total-signal.
-
Validation Criteria: Dose-dependent reduction of p-AP2M1 signal with EC50 ~50 nM.[1]
-
Experimental Workflow Diagram
Figure 2: Dual-stream validation workflow ensuring both intrinsic kinase inhibition and cellular permeability/efficacy.[1]
References
-
Hartz, R. A., et al. (2021).[1][6] "Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain." Journal of Medicinal Chemistry, 64(15), 11090–11128.[1] [1]
-
Bristol-Myers Squibb & Lexicon Pharmaceuticals. (2015).[1] "Patent WO2015006100: AAK1 Inhibitors."[1] WIPO Patentscope.
-
RCSB Protein Data Bank. (2021). "Structure of AAK1 complexed with ligand (PDB 7LVH)." RCSB PDB.
-
Selleck Chemicals. "BMS-911172 Datasheet & Formulation." SelleckChem.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. BMS-911172 [myskinrecipes.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. 7lvh - CRYSTAL STRUCTURE OF AP2 ASSOCIATED KINASE 1 ISOFORM 1 COMPLEXED WITH LIGAND N-[3-METHOXY-4-(1,3-OXAZOL-5-YL)PHENYL]-3-(PROPAN-2-YL)PIPERIDINE-2-CARBOXAMIDE - Summary - Protein Data Bank Japan [pdbj.org]
